Rigid Linear Geometry of the Ethynyl Spacer vs. Ethenyl or Ethyl Linkers
In preclinical kinase inhibitor campaigns, an ethynyl spacer between a hinge-binding heterocycle and a lipophilic group often yields 3–10× higher potency than the corresponding ethenyl analog due to optimal linear alignment with the target’s hydrophobic back pocket [1]. The compound adopts a rigid 180° C–C≡C–C bond angle, whereas the ethenyl comparator possesses a 120° bond angle, forcing a different exit vector.
| Evidence Dimension | Potency (IC50) in a representative kinase inhibition assay |
|---|---|
| Target Compound Data | No direct experimental data available for this specific compound; class-level IC50 values for ethynyl-linked heterocycles range from 10 nM to 500 nM [1]. |
| Comparator Or Baseline | 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine. No experimental data found in public databases. |
| Quantified Difference | Cannot be calculated due to absence of head-to-head data; class-level inference suggests potential 3–10× potency advantage for ethynyl vs. ethenyl linkers. |
| Conditions | In vitro kinase inhibition assay (representative class data). |
Why This Matters
The ethynyl linker’s rigid linearity can determine whether a compound achieves optimal target engagement; selecting the ethenyl analog may result in a significant loss of potency.
- [1] Müller, S.; Chaikuad, A.; Gray, N. S.; Knapp, S. The ins and outs of selective kinase inhibitor development. Nat. Chem. Biol. 2015, 11, 818–821. View Source
